1,3,5(10)-Estratriene 3,17beta-disulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

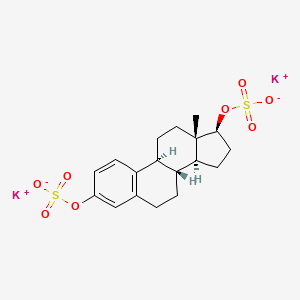

Beta-Estradiol 3,17-disulfate dipotassium salt: is a synthetic conjugated estrogen compound. It is a derivative of beta-estradiol, a naturally occurring estrogen hormone. The compound is characterized by the presence of two sulfate groups attached to the 3 and 17 positions of the beta-estradiol molecule, with potassium ions balancing the charge. This modification enhances its solubility and stability, making it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Estradiol 3,17-disulfate dipotassium salt typically involves the sulfonation of beta-estradiol. The process includes the following steps:

Sulfonation: Beta-estradiol is reacted with sulfur trioxide or chlorosulfonic acid to introduce sulfate groups at the 3 and 17 positions.

Neutralization: The resulting disulfate ester is neutralized with potassium hydroxide to form the dipotassium salt

Industrial Production Methods: Industrial production of beta-Estradiol 3,17-disulfate dipotassium salt follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

Continuous Flow Reactors: To ensure consistent reaction conditions and high throughput.

Purification Steps: Including crystallization and filtration to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol 3,17-disulfate dipotassium salt undergoes various chemical reactions, including:

Hydrolysis: The sulfate groups can be hydrolyzed under acidic or basic conditions to yield beta-estradiol.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as sodium borohydride

Major Products:

Hydrolysis: Beta-estradiol.

Oxidation: Various oxidized derivatives of beta-estradiol.

Reduction: Reduced forms of beta-estradiol

Scientific Research Applications

Pharmacological Applications

-

Hormonal Regulation and Therapy

- Estrogen Receptor Modulation : 1,3,5(10)-Estratriene 3,17beta-disulfate interacts with estrogen receptors and can modulate their activity. This property makes it a candidate for research into hormone replacement therapies (HRT) for menopausal women and for conditions related to estrogen deficiency .

- Treatment of Hormonal Disorders : The compound has been investigated for its efficacy in treating conditions such as vaginitis, cervicitis, and menorrhagia. Studies show that it can help alleviate symptoms associated with these disorders by restoring estrogen levels in the body .

- Cosmetic Formulations

Biochemical Research

- Steroidogenesis Studies

- Biosynthetic Pathways : Research indicates that this compound is involved in the biosynthesis of estradiol-17β from precursor steroids like estrone. Understanding these pathways helps elucidate the hormonal regulation mechanisms in various biological systems, particularly in ovarian follicles .

- In Vitro Studies : In vitro experiments demonstrate that this compound can influence steroidogenic activity in cultured cells. For instance, studies have shown that low concentrations can stimulate intracellular pH changes in smooth muscle cells via rapid nongenomic mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of beta-Estradiol 3,17-disulfate dipotassium salt involves its interaction with estrogen receptors. Upon hydrolysis, the released beta-estradiol binds to estrogen receptors, initiating a cascade of cellular events. This includes the activation of gene transcription and modulation of various signaling pathways. The compound also selectively inhibits glutathione S-transferases, enzymes involved in detoxification processes .

Comparison with Similar Compounds

- Beta-Estradiol 3-sulfate sodium salt

- Beta-Estradiol 17-sulfate sodium salt

- Estrone 3-sulfate sodium salt

- Beta-Estradiol 3-benzoate

- Beta-Estradiol 17-(beta-D-glucuronide) sodium salt

Comparison: Beta-Estradiol 3,17-disulfate dipotassium salt is unique due to the presence of two sulfate groups, which enhance its solubility and stability compared to other single-sulfate or glucuronide derivatives. This makes it particularly useful in applications requiring high solubility and stability .

Biological Activity

1,3,5(10)-Estratriene 3,17beta-disulfate is a synthetic derivative of estradiol, a potent estrogen. This compound has garnered interest due to its potential biological activities, particularly in relation to hormonal regulation and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C18H24O8S2 |

| Molecular Weight | 392.50 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily mediated through its interaction with estrogen receptors (ERs). These receptors are critical for various physiological processes including:

- Gene Regulation : Binding to ERs leads to the transcriptional activation or repression of target genes involved in growth and differentiation.

- Non-genomic Effects : Recent studies indicate that estrogens can also exert rapid effects independent of gene transcription, such as modulating ion channels and second messenger pathways .

Hormonal Regulation

This compound has been shown to influence several hormonal pathways:

- Estrogenic Activity : It exhibits estrogenic properties comparable to other known estrogens like 17β-estradiol. This activity can lead to beneficial effects in conditions such as osteoporosis and cardiovascular diseases .

- Neuroprotective Effects : In animal models, this compound has demonstrated neuroprotective effects against ischemic injury. It appears to mitigate neuronal damage by enhancing blood flow and reducing oxidative stress .

Antitumor Activity

Research indicates that this compound may possess antitumor properties:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and modulating cell cycle progression .

- Mechanistic Insights : The compound's ability to downregulate oncogenic signaling pathways has been documented in various studies .

Case Studies

- Neuroprotection in Ischemia

- Antitumor Efficacy

Q & A

Basic Question: What analytical methods are recommended for identifying and quantifying 1,3,5(10)-Estratriene 3,17β-disulfate in biological matrices?

Methodological Answer:

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity for sulfated estrogens. Key steps include:

- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate sulfated metabolites from plasma or urine.

- Chromatography: Employ a reversed-phase C18 column with a gradient elution (e.g., water:acetonitrile with 0.1% formic acid) to resolve sulfated isomers.

- Mass Detection: Monitor the [M-H]⁻ ion at m/z 527.1 (for the disulfate form) in negative ionization mode. Validate with deuterated internal standards (e.g., β-estradiol-d4 disulfate) to correct for matrix effects .

Comparative Table: Analytical Techniques

| Method | Sensitivity (LOD) | Specificity | Throughput | Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.1 pg/mL | High | Moderate | |

| ELISA | 5 pg/mL | Moderate | High | |

| Immunoassay | 10 pg/mL | Low | High |

Basic Question: How can researchers optimize the synthesis of 1,3,5(10)-Estratriene 3,17β-disulfate from estradiol precursors?

Methodological Answer:

The synthesis involves two key steps: sulfation and purification .

Sulfation Reaction :

- React β-estradiol with chlorosulfonic acid in pyridine at 0–4°C to prevent over-sulfation.

- Monitor reaction progress via TLC (silica gel, mobile phase: chloroform:methanol:acetic acid 90:10:1).

Purification :

- Use ion-exchange chromatography (e.g., DEAE-Sephadex) to separate mono- and disulfated products.

- Confirm purity (>98%) via NMR (δ 7.1 ppm for aromatic protons, δ 3.8–4.2 ppm for sulfate esters) .

Critical Parameters :

- Temperature control to avoid side reactions.

- Use anhydrous conditions to prevent hydrolysis of sulfate esters.

Advanced Question: How should researchers design experiments to resolve conflicting data on the estrogen receptor (ER) binding affinity of 1,3,5(10)-Estratriene 3,17β-disulfate?

Methodological Answer:

Contradictions in ER binding studies often arise from differences in assay conditions. To address this:

Standardize Assay Conditions :

- Use recombinant ERα/ERβ isoforms in competitive binding assays (e.g., fluorescence polarization).

- Include controls for non-specific binding (e.g., diethylstilbestrol as a high-affinity competitor).

Evaluate Sulfate Stability :

- Pre-treat the compound with sulfatase inhibitors (e.g., 10 mM NaF) to confirm intact sulfation during assays.

- Compare results across cell lines (e.g., MCF-7 vs. Ishikawa) to assess tissue-specific metabolism .

Data Interpretation :

- If binding affinity is lower than estradiol, consider whether sulfation reduces membrane permeability or enhances excretion.

Advanced Question: What experimental strategies can elucidate the metabolic stability of 1,3,5(10)-Estratriene 3,17β-disulfate in hepatic models?

Methodological Answer:

In Vitro Hepatocyte Models :

- Incubate the compound with primary human hepatocytes (or HepG2 cells) and monitor depletion over 24 hours using LC-MS.

- Quantify sulfatase activity via fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate).

Mechanistic Studies :

- Use siRNA knockdown of SULT1E1 or SULT2A1 to identify sulfation/desulfation pathways.

- Assess cytochrome P450 interactions via CYP inhibition assays (e.g., ketoconazole for CYP3A4) .

Key Findings :

- Sulfated estrogens exhibit prolonged half-lives in hepatic models due to reduced Phase I metabolism .

Advanced Question: How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of 1,3,5(10)-Estratriene 3,17β-disulfate in vivo?

Methodological Answer:

Pharmacokinetic Modeling :

- Administer the compound intravenously/orally to rodents and collect serial plasma samples.

- Fit data to a two-compartment model using non-linear mixed-effects software (e.g., Monolix).

Pharmacodynamic Endpoints :

- Measure uterine weight (estrogenic effect) or LH suppression (hypothalamic-pituitary axis modulation).

- Corrogate PK parameters (AUC, Cmax) with PD outcomes using an Emax model .

Challenges :

- Species differences in sulfatase expression may limit translational relevance.

Basic Question: What are the validated protocols for assessing the stability of 1,3,5(10)-Estratriene 3,17β-disulfate under varying storage conditions?

Methodological Answer:

Short-Term Stability :

- Store solutions in amber vials at 4°C, 25°C, and 37°C. Analyze degradation via LC-MS at 0, 7, 14 days.

Long-Term Stability :

- Lyophilize the compound and store at -80°C. Reconstitute in methanol:water (50:50) for analysis.

Forced Degradation :

- Expose to UV light (ICH Q1B guidelines) or oxidative stress (0.1% H2O2) to identify degradation products .

Stability Criteria :

- ≤10% degradation over 6 months at -80°C.

Properties

Molecular Formula |

C18H22K2O8S2 |

|---|---|

Molecular Weight |

508.7 g/mol |

IUPAC Name |

dipotassium;[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate |

InChI |

InChI=1S/C18H24O8S2.2K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/t14-,15-,16+,17+,18+;;/m1../s1 |

InChI Key |

ZOLCNSXOMUFGIY-LBARCDFESA-L |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.